molecular formula C14H14F3N7O B15117455 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine

Cat. No.: B15117455
M. Wt: 353.30 g/mol
InChI Key: DMPSDMPYLQIYDA-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features multiple heterocyclic rings, including oxadiazole, triazole, and pyridazine, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex heterocyclic compounds typically involves multiple steps, including:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Formation of the triazole ring: This often involves the cyclization of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).

    Formation of the pyridazine ring: This can be synthesized through the condensation of hydrazines with 1,4-diketones or their equivalents.

Industrial Production Methods

Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions could target the nitrogen-containing rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups or ring structures.

Scientific Research Applications

This compound, due to its complex structure, may have several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, such compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved would be specific to the target and the desired effect.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer a wide range of biological activities and chemical reactivities. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H14F3N7O

Molecular Weight

353.30 g/mol

IUPAC Name

2-methyl-5-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H14F3N7O/c1-8-18-20-12(25-8)9-3-2-6-23(7-9)11-5-4-10-19-21-13(14(15,16)17)24(10)22-11/h4-5,9H,2-3,6-7H2,1H3

InChI Key

DMPSDMPYLQIYDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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